molecular formula C6H6O3 B14272638 2-Oxo-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde CAS No. 185119-21-5

2-Oxo-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde

Cat. No.: B14272638
CAS No.: 185119-21-5
M. Wt: 126.11 g/mol
InChI Key: STQWCQBIIKPOSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde: is a bicyclic organic compound with a unique structure that includes an oxirane ring fused to a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde can be achieved through several methods. One common approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This method uses an organic or iridium photoredox catalyst and blue LED irradiation to obtain good yields of the desired product. The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and catalysis can be applied to scale up the production. The use of photoredox catalysts and efficient reaction conditions can facilitate the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Oxo-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound’s reactivity makes it useful in the modification of biomolecules and the study of enzyme-catalyzed reactions.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-Oxo-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde exerts its effects involves its reactivity towards nucleophiles and electrophiles. The oxirane ring is particularly reactive, allowing the compound to participate in ring-opening reactions. The aldehyde group can also undergo various transformations, contributing to the compound’s versatility in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde is unique due to the presence of both an oxirane ring and an aldehyde group within its structure. This combination of functional groups provides a distinct reactivity profile, making it a valuable compound for various synthetic and research applications.

Properties

CAS No.

185119-21-5

Molecular Formula

C6H6O3

Molecular Weight

126.11 g/mol

IUPAC Name

2-oxo-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde

InChI

InChI=1S/C6H6O3/c7-1-3-4-2-9-6(8)5(3)4/h1,3-5H,2H2

InChI Key

STQWCQBIIKPOSB-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C2C(=O)O1)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.